molecular formula C16H15NO3 B8487790 2-[(2,3-Dihydro-benzofuran-5-ylmethyl)-amino]-benzoic acid

2-[(2,3-Dihydro-benzofuran-5-ylmethyl)-amino]-benzoic acid

Cat. No. B8487790
M. Wt: 269.29 g/mol
InChI Key: FJUXWCJJDNJOIR-UHFFFAOYSA-N
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Patent
US08034811B2

Procedure details

Prepared by a similar procedure as described for preparation 1A, starting from anthranilic acid and 2,3-dihydrobenzo[b]furan-5-carboxaldehyde (Matrix). 13C-NMR (DMSO-d6) δ 169.9, 158.7, 150.6, 134.3, 131.6, 130.9, 127.5, 126.8, 124.0, 114.3, 111.5, 110.1, 108.6, 70.8, 45.6, 29.0.
[Compound]
Name
1A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[O:11]1[CH2:15][CH2:14][C:13]2[CH:16]=[C:17]([CH:20]=O)[CH:18]=[CH:19][C:12]1=2>>[O:11]1[C:12]2[CH:19]=[CH:18][C:17]([CH2:20][NH:4][C:3]3[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=3[C:1]([OH:10])=[O:9])=[CH:16][C:13]=2[CH2:14][CH2:15]1

Inputs

Step One
Name
1A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C2=C(CC1)C=C(C=C2)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared by a similar procedure

Outcomes

Product
Name
Type
Smiles
O1CCC2=C1C=CC(=C2)CNC2=C(C(=O)O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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